molecular formula C17H21N3O3 B1462260 Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate CAS No. 1187890-40-9

Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate

Cat. No.: B1462260
CAS No.: 1187890-40-9
M. Wt: 315.37 g/mol
InChI Key: JBOLPJWZEGJXBB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-7-19(8-10-20)15(21)14-6-4-5-13(11-14)12-18/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOLPJWZEGJXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186653
Record name 1,1-Dimethylethyl 4-(3-cyanobenzoyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187890-40-9
Record name 1,1-Dimethylethyl 4-(3-cyanobenzoyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187890-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(3-cyanobenzoyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate (TB-CBP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

TB-CBP is characterized by a piperazine ring substituted with a tert-butyl group and a 3-cyanobenzoyl moiety. The structure can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

Table 1: Chemical Structure Components

ComponentStructure
Piperazine RingC4H10N2
Tert-butyl Group(CH3)3C
3-Cyanobenzoyl GroupC9H6N

The biological activity of TB-CBP is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : TB-CBP may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It has potential as an allosteric modulator for certain receptors, influencing downstream signaling pathways.

Antiproliferative Effects

Research has demonstrated that TB-CBP exhibits significant antiproliferative effects against various cancer cell lines. A notable study evaluated its efficacy against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines.

  • Study Findings :
    • HCT116 IC50: 7.76 µM
    • OVCAR-8 IC50: 9.76 µM

These results suggest that TB-CBP could serve as a promising lead compound for anticancer drug development.

Neuropharmacological Potential

Similar compounds have shown the ability to act as positive allosteric modulators of dopamine receptors. While specific data on TB-CBP is limited, its structural analogs indicate potential neuropharmacological applications, particularly in enhancing dopamine signaling.

Safety and Toxicology

Preliminary assessments of TB-CBP's safety profile indicate moderate toxicity levels. However, comprehensive toxicological studies are necessary to establish a detailed safety profile.

Case Study 1: Cancer Cell Line Studies

A series of experiments were conducted to evaluate the antiproliferative activity of TB-CBP across multiple cancer cell lines:

Cell LineIC50 Value (µM)
HCT1167.76
OVCAR-89.76

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Study 2: Receptor Modulation Research

Research into compounds structurally similar to TB-CBP suggests their role in modulating dopamine receptors. Although direct studies on TB-CBP are lacking, the implications for neuropharmacological applications are significant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate

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